2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzenesulphonic acid
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Overview
Description
2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzenesulphonic acid is a complex organic compound that features a pyrazole ring, a benzoyl group, and a benzenesulphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzenesulphonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone under acidic conditions.
Attachment of the benzoyl group: The pyrazole derivative is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl-substituted pyrazole.
Sulphonation: The final step involves the sulphonation of the benzoyl-substituted pyrazole using concentrated sulfuric acid to introduce the benzenesulphonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted benzenesulphonic acid derivatives.
Scientific Research Applications
2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzenesulphonic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzenesulphonic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzoic acid
- 2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzamide
Uniqueness
2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzenesulphonic acid is unique due to the presence of the benzenesulphonic acid group, which imparts specific chemical properties such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it particularly useful in applications where these properties are desirable.
Properties
CAS No. |
85650-65-3 |
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Molecular Formula |
C17H16N4O5S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-amino-4-[[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C17H16N4O5S/c1-10-8-16(22)21(20-10)13-5-2-11(3-6-13)17(23)19-12-4-7-15(14(18)9-12)27(24,25)26/h2-7,9H,8,18H2,1H3,(H,19,23)(H,24,25,26) |
InChI Key |
SFJMKHDOGYSZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)S(=O)(=O)O)N |
Origin of Product |
United States |
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